Tabersoninium(1+)
Description
Tabersoninium(1+) is a cationic derivative of tabersonine, a monoterpenoid indole alkaloid with cytotoxic and anti-neoplastic properties. Tabersonine itself is a heteropentacyclic compound characterized by a unique indole framework fused with additional rings, contributing to its biological activity . The formation of the tabersoninium ion involves structural modifications, such as protonation or alkylation, which enhance its solubility and reactivity. This compound disrupts cellular processes like tubulin polymerization, leading to metaphase arrest during cell division, a mechanism shared with other Vinca alkaloids . Its molecular properties, including high GI absorption and BBB permeability (as inferred from analogous alkaloid data), make it a candidate for targeted cancer therapies .
Properties
Molecular Formula |
C21H25N2O2+ |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-9,19,22H,3,10-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1 |
InChI Key |
FNGGIPWAZSFKCN-ACRUOGEOSA-O |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |
Canonical SMILES |
CCC12CC(=C3C4(C1[NH+](CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Vindesine
- Structural Similarities : Both tabersoninium(1+) and vindesine are derived from indole alkaloids and contain complex heterocyclic frameworks.
- Functional Differences : Vindesine primarily inhibits tubulin polymerization, arresting cells in metaphase, whereas tabersoninium(1+) may exhibit broader interactions with cellular machinery, including mitochondrial pathways .
(3-Bromo-5-chlorophenyl)boronic Acid (CAS 1046861-20-4 Analog)
- Structural Differences : This boronic acid derivative lacks the indole core but shares a halogenated aromatic system.
- Physicochemical Properties :
| Property | Tabersoninium(1+)* | (3-Bromo-5-chlorophenyl)boronic Acid |
|---|---|---|
| Molecular Weight | ~353.4 g/mol | 235.27 g/mol |
| Log Po/w (XLOGP3) | ~2.15 | 2.15 |
| Solubility (mg/ml) | 0.24 | 0.24 |
| GI Absorption | High | High |
| BBB Permeability | Yes | No |
*Estimated based on analogous indole alkaloids .
- Applications : While tabersoninium(1+) is explored for oncology, boronic acids are typically used in Suzuki-Miyaura coupling reactions or as protease inhibitors .
Mechanistic and Analytical Distinctions
- Tubulin Interaction : Tabersoninium(1+) and vindesine both target tubulin but differ in binding sites, as shown by competitive assays .
- Analytical Challenges : Distinguishing tabersoninium(1+) from boronic acids requires complementary techniques (e.g., NMR for structural elucidation and LC-MS for polarity-based separation) due to overlapping log P values .
Key Physicochemical Properties
| Parameter | Tabersoninium(1+) | Vindesine | Boronic Acid Analog |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₅N₂O₂⁺ | C₄₃H₅₅N₅O₇ | C₆H₅BBrClO₂ |
| Log Po/w (XLOGP3) | 2.15 | 3.78 | 2.15 |
| TPSA (Ų) | 40.46 | 128.34 | 40.46 |
| Synthetic Accessibility | Moderate (2.07) | Low (4.89) | High (1.07) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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